N-(p-Chlorobenzhydryl)piperazine dihydrochloride
CAS No.: 1031-92-1
Cat. No.: VC21281653
Molecular Formula: C17H21Cl3N2
Molecular Weight: 359.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031-92-1 |
|---|---|
| Molecular Formula | C17H21Cl3N2 |
| Molecular Weight | 359.7 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H |
| Standard InChI Key | LBFBMRCUZCPOAO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
N-(p-Chlorobenzhydryl)piperazine dihydrochloride represents the dihydrochloride salt of 1-(4-chlorobenzhydryl)piperazine. This compound is identified through multiple registry systems and naming conventions as detailed in Table 1 .
Table 1: Compound Identification Parameters
| Parameter | Value |
|---|---|
| Primary Name | N-(p-Chlorobenzhydryl)piperazine dihydrochloride |
| CAS Registry Numbers | 1031-92-1, 18719-22-7 |
| Molecular Formula | C₁₇H₂₀Cl₂N₂ |
| PubChem CID | 164777 |
| Parent Compound | Norchlorcyclizine (CID 9340) |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature, demonstrating its diverse representation across research fields :
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Norchlorcyclizine dihydrochloride
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1-[(4-Chlorophenyl)phenylmethyl]-piperazine dihydrochloride
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1-(4-Chlorobenzhydryl)piperazine dihydrochloride
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1-(p-Chloro-alpha-phenylbenzyl)piperazine dihydrochloride
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Piperazine, 1-((4-chlorophenyl)phenylmethyl)-, dihydrochloride
Structural Features
The molecular structure comprises a piperazine ring attached to a chlorobenzhydryl group, with two hydrochloride moieties forming the salt. The core structure contains a central carbon atom connecting two aromatic rings (one chlorinated) and the piperazine heterocycle . The chlorine substitution at the para position of one phenyl ring significantly influences the compound's physicochemical and biological properties.
Physicochemical Properties
Physical Constants
The compound exhibits distinct physicochemical characteristics important for its handling, formulation, and application in research settings. These properties are summarized in Table 2 .
Table 2: Physicochemical Properties
Properties of the Free Base Form
Since many properties are reported for the free base (1-(4-Chlorobenzhydryl)piperazine) rather than the dihydrochloride salt, these are presented separately in Table 3 for reference .
Table 3: Properties of 1-(4-Chlorobenzhydryl)piperazine (Free Base)
| Property | Value |
|---|---|
| Melting Point | 65-70°C |
| Boiling Point | 178-180°C/0.5 mmHg |
| Density | 1.0912 (rough estimate) |
| Vapor Pressure | 0 Pa at 25°C |
| Refractive Index | 1.5749 (estimate) |
| Flash Point | >230°F |
| LogP | 3.4 at 25°C |
| Water Solubility | 144.6 mg/L at 25°C |
| pKa | 8.99±0.10 (Predicted) |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of N-(p-Chlorobenzhydryl)piperazine dihydrochloride typically begins with the preparation of the free base followed by salt formation with hydrochloric acid. Several synthetic pathways have been documented in the literature .
Detailed Synthesis of Free Base
The preparation of 1-(4-Chlorobenzhydryl)piperazine involves a nucleophilic substitution reaction between piperazine and 4-chlorobenzhydryl chloride. One established method proceeds as follows :
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Piperazine (5.98 g, 69.6 mmol) is mixed with 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol), anhydrous potassium carbonate (2.40 g, 17.4 mmol), and potassium iodide (2.88 g, 17.4 mmol) in butanone (20 ml).
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The mixture is refluxed under nitrogen for 18 hours.
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After cooling and filtration, the solvent is removed in vacuo.
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The residue is dissolved in dichloromethane (100 ml) and washed with water (30 ml).
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After drying and solvent removal, the product is purified by chromatography using a mixture of dichloromethane:methanol:ammonium hydroxide (90:10:0.5).
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This method typically yields the free base at approximately 57% efficiency .
Alternative Synthetic Route
An alternative synthesis has been reported with higher yield (92%) :
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DMF (0.5 mL), KI (0.1 g), and piperazine (10 g, 0.12 mol) are mixed with toluene (15 mL) and heated to 80°C for 0.5 h.
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4-Chlorobenzhydryl chloride in toluene is added at 80°C, maintained for 2 h, then refluxed for 12 h.
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The cooled reaction mixture is washed with water and treated with HCl at 5-10°C.
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After filtration and separation, the aqueous layer receives toluene and methylene dichloride washes before neutralization with 30% NaOH solution.
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The solid product is filtered, dried at 50°C for 3 h, yielding the free base with melting point 63-65°C .
Conversion to Dihydrochloride Salt
The free base is typically converted to the dihydrochloride salt by introducing hydrogen chloride gas into an organic solution of the free base, causing precipitation of the salt .
Biological and Pharmacological Properties
Relationship to Pharmaceutical Compounds
N-(p-Chlorobenzhydryl)piperazine dihydrochloride is structurally related to several antihistaminic compounds. It serves as:
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A metabolite of both cetirizine and hydroxyzine, two widely used antihistamine medications .
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An intermediate in the synthesis of cetirizine dihydrochloride .
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The parent compound for various derivatives with potential pharmacological activities .
Anticancer Activity
Research has demonstrated that derivatives of 1-(4-chlorobenzhydryl)piperazine exhibit significant cytotoxic activities against various cancer cell lines :
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Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines .
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Benzhydrylpiperazine derivatives with carboxamide and thioamide moieties have demonstrated potent cytotoxic activities, with 4-chlorobenzhydrylpiperazine derivatives generally showing higher cytotoxicity than other related compounds .
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Thioamide derivatives often display greater growth inhibition than their carboxamide analogs .
Pre-clinical Metabolic and Morphological Studies
Research has investigated the effects of 4-chlorobenzhydryl piperazine on metabolic and morphological changes in experimental models :
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Studies on white outbred rats have examined both single inhalation and subacute intragastric exposure routes.
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Biochemical parameters monitored included aspartate aminotransferase, alanine aminotransferase, catalase activity, total protein, ceruloplasmin, urea, cholesterol, and glucose concentrations.
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Morphological studies examined effects on brain, heart, lungs, liver, kidneys, spleen, stomach, pancreas, and thyroid glands .
Toxicological Profile
Hazard Classification
The compound carries several hazard classifications important for handling and safety considerations :
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Skin irritation (Category 2)
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Eye irritation (Category 2A)
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Specific target organ toxicity - single exposure (Category 3), affecting the respiratory system
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May cause sensitization by skin contact
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Possible risk of harm to unborn children
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Toxic to aquatic organisms, potentially causing long-term adverse effects
Toxicity Data
Limited toxicological data is available specifically for the dihydrochloride salt, but information about related compounds indicates:
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The material may be harmful if ingested; animal experiments suggest ingestion of less than 150 grams may be fatal or produce serious health damage .
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Side effects similar to antihistamines may be expected, including sedation, gastrointestinal disturbances, blurred vision, mood changes, and other neurological effects .
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Teratogenic effects have been reported for related compounds, with evidence suggesting possible developmental abnormalities (craniofacial, musculoskeletal system) .
Research Applications
Pharmaceutical Intermediate
One of the primary applications of N-(p-Chlorobenzhydryl)piperazine dihydrochloride is as an intermediate in pharmaceutical synthesis:
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It serves as a key precursor in the production of cetirizine dihydrochloride, a widely used second-generation antihistamine .
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The compound is used in the synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)piperazine, another important pharmaceutical intermediate .
Research Tool in Toxicology
The compound has been utilized in toxicological research to investigate potential occupational health risks:
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Studies have examined its effects as a model compound for understanding chemical intoxication risks in industrial settings where piperazine compounds are synthesized .
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This research contributes to early diagnosis methodologies for workers potentially exposed to similar compounds .
Template for Drug Discovery
The benzhydrylpiperazine scaffold serves as an important template in medicinal chemistry research:
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